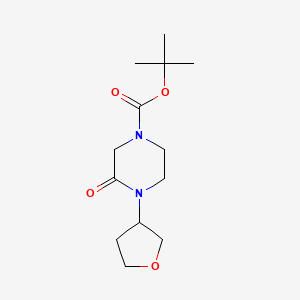
Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an oxolan-3-yl group and a tert-butyl ester group. It is a solid substance that appears as white crystalline powder and is soluble in organic solvents like dimethylformamide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate can be achieved through various methods. One common method involves the reaction of tert-butyl chloroformate with 4-amino cyclohexanol under suitable solvent conditions to yield the desired product . The reaction typically requires a base such as triethylamine and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for conformational flexibility, enabling the compound to interact with various enzymes and receptors. The oxolan-3-yl group enhances the compound’s ability to form hydrogen bonds, facilitating its binding to biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate is unique due to the presence of the oxolan-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)14-5-6-15(11(16)8-14)10-4-7-18-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
KNLINJNFVFVKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



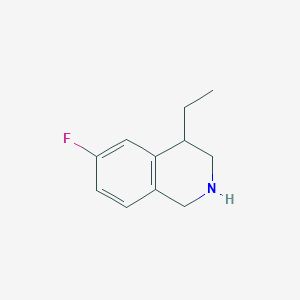
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
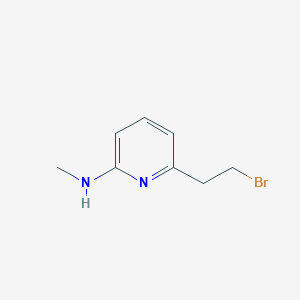
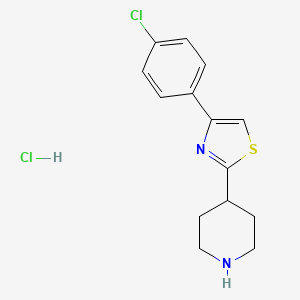
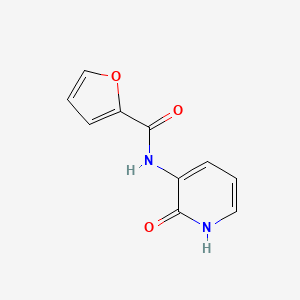

![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)


![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)

![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
